molecular formula C22H28N4O3 B11184053 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11184053
M. Wt: 396.5 g/mol
InChI Key: PGACHLIBNJYFTP-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazoles This compound is characterized by the presence of a triazine ring fused with a benzimidazole moiety, along with methoxyphenyl and methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenylacetic acid and 2-methoxyethylamine. The synthesis may proceed through the following steps:

    Formation of Intermediate Amide: The reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxyethylamine under dehydrating conditions to form an amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the triazino-benzimidazole core.

    Substitution: Introduction of the 2-(3,4-dimethoxyphenyl)ethyl group through a substitution reaction, often using a Grignard reagent or similar organometallic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of dihydro or tetrahydro derivatives of the triazino-benzimidazole core.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its triazino-benzimidazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C22H28N4O3/c1-27-13-12-25-15-24(11-10-17-8-9-20(28-2)21(14-17)29-3)16-26-19-7-5-4-6-18(19)23-22(25)26/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

PGACHLIBNJYFTP-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(CN2C1=NC3=CC=CC=C32)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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